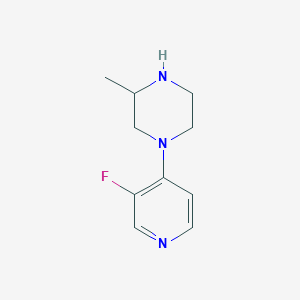

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine

Descripción

Propiedades

IUPAC Name |

1-(3-fluoropyridin-4-yl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11/h2-3,6,8,13H,4-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYLHSCUIYFRNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565343-72-7 | |

| Record name | 1-(3-fluoropyridin-4-yl)-3-methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the use of Selectfluor® for the fluorination step . The reaction conditions often involve the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of reduced piperazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound's structure indicates that it may interact with biological targets involved in neurotransmitter regulation and enzyme inhibition. Studies have shown that compounds containing piperazine rings often exhibit neuropharmacological properties, making them candidates for treating conditions such as anxiety, depression, and neurodegenerative diseases.

Neuropharmacological Activity

- Mechanism of Action : The presence of the fluorine atom may enhance the compound's ability to cross the blood-brain barrier, potentially increasing its efficacy in targeting central nervous system receptors.

- Case Study : Research into similar piperazine derivatives has demonstrated their potential as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, which are critical in managing mood disorders.

Antibacterial Properties

Recent studies have indicated that 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine may possess antibacterial activities. The compound's structural features allow it to interact with bacterial enzymes, potentially inhibiting their function.

Inhibition of Bacterial Growth

- Bioassay Results : Preliminary tests have shown that derivatives similar to 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine exhibit significant antibacterial effects against gram-positive bacteria. For instance, a related compound demonstrated an IC50 value indicating strong inhibition of bacterial growth.

- Mechanism : The compound may act by disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine is crucial for optimizing its biological activity. The following table summarizes key substituents and their associated activities:

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Fluorine | Enhances lipophilicity | N/A | Improves membrane permeability |

| Methyl group | Stabilizes piperazine ring | N/A | Essential for structural integrity |

| Pyridine moiety | Critical for receptor binding | N/A | Influences interaction with biological targets |

Potential Therapeutic Developments

The unique properties of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine suggest several avenues for therapeutic development:

- Neurodegenerative Disorders : Given its potential neuropharmacological effects, further research could explore its use in treating Alzheimer's disease or Parkinson's disease.

- Antibacterial Agents : With rising antibiotic resistance, compounds like this one could serve as templates for developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated pyridine ring can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s pharmacokinetics and pharmacodynamics .

Comparación Con Compuestos Similares

Comparison with Structural and Functional Analogs

Impact of Substituent Position on Activity

The position of the methyl group on the piperazine ring critically affects target engagement:

- In SARS-CoV-2 PLpro inhibitors , compound 2 (4-methylpiperazine) demonstrated an IC₅₀ of <0.015 μM, whereas analogs with 2- or 3-methylpiperazine (compounds 14 , 15 ) showed reduced activity .

- This highlights that even minor positional changes (e.g., 3- vs. 4-methyl) can disrupt key interactions, such as salt bridges with residues like E167 .

Role in Selectivity and Metabolic Stability

The 3-methylpiperazine moiety enhances selectivity across kinase targets:

- In Talmapimod (SCIO-469) , the 3-methyl group reduces metabolism of an adjacent benzyl group, improving pharmacokinetic stability .

- In PAK4 inhibitors , the methyl group sterically blocks off-target interactions with PAK1, achieving >10-fold selectivity for PAK4 .

Data Tables: Key Comparative Findings

Table 2. Physicochemical and Functional Comparisons

| Feature | 3-Methylpiperazine Derivatives | 4-Methylpiperazine Derivatives |

|---|---|---|

| Target Selectivity | High (PAK4, p38 MAPK) | Moderate (PLpro) |

| Metabolic Stability | Enhanced (reduced CYP450 metabolism) | Variable |

| Stereochemical Impact | Critical for potency (e.g., PAK4) | Less pronounced |

Actividad Biológica

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine features a piperazine ring substituted with a 3-fluoropyridine moiety. The presence of the fluorinated pyridine enhances its binding affinity to biological targets, which may increase its efficacy in various applications.

The compound's biological activity is primarily attributed to its interactions with specific receptors and enzymes. Studies suggest that it can modulate receptor activity, influencing various biological pathways. Notably, it has shown potential in:

- Receptor-Ligand Interactions : The compound binds to specific receptors, potentially altering signaling pathways that regulate physiological processes.

- Enzyme Inhibition : It has been studied for its inhibitory effects on enzymes, including fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid signaling .

Biological Activity and Therapeutic Applications

1-(3-Fluoropyridin-4-yl)-3-methylpiperazine has demonstrated various biological activities, making it a candidate for therapeutic development:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown growth inhibition in cancer cell lines, such as MCF-7 and MDA-MB-231, with IC50 values ranging from 0.87 to 12.91 μM .

- Neuroprotective Effects : Similar piperazine derivatives have exhibited neuroprotective properties by modulating inflammatory pathways and apoptosis, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2-Fluoropyridin-4-yl)-3-methylpiperazine | Similar piperazine structure | Different biological activity profiles |

| 1-(5-Chloropyridin-2-yl)-3-methylpiperazine | Chlorinated pyridine | Potentially different receptor interactions |

| 1-(6-Methylpyridin-3-yl)-3-methylpiperazine | Methyl substitution on the pyridine ring | Variations in lipophilicity affecting bioavailability |

The unique combination of a fluorinated pyridine and a methylpiperazine moiety in this compound imparts distinct chemical and biological properties, enhancing its potential as a therapeutic agent compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Receptor Interaction : A study highlighted the ability of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine to modulate receptor activity, which was critical for understanding its pharmacological profile.

- In Vivo Studies : Research involving animal models demonstrated that similar piperazine compounds could raise brain endocannabinoid levels, suggesting their potential as selective inhibitors for studying endocannabinoid functions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in analogous piperazine-triazole syntheses. Key steps include:

- Using 1-(3-fluoropyridin-4-yl)piperazine derivatives as starting materials.

- Employing CuSO₄·5H₂O and sodium ascorbate as catalysts in a H₂O:DCM solvent system (1:2 ratio) for click chemistry .

- Purification via silica gel chromatography (ethyl acetate:hexane gradients) and validation by HPLC (>98% purity) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on the piperazine and fluoropyridinyl rings. Fluorine-19 NMR can resolve fluorination effects .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ for [M+H]⁺ ions) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as seen in pyridopyrazine analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Perform meta-analysis of dose-response curves across studies to identify outliers or confounding variables (e.g., cell line specificity) .

- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate mechanisms. For example, antimicrobial activity discrepancies may arise from differences in bacterial membrane permeability .

- Apply statistical modeling (e.g., ANOVA with post-hoc tests) to assess significance of variations in IC₅₀ values .

Q. What strategies enhance the pharmacokinetic properties of 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine derivatives?

- Methodological Answer :

- Fluorine Incorporation : The 3-fluoropyridinyl group improves metabolic stability and bioavailability by reducing CYP450-mediated oxidation .

- Log P Optimization : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to lower log P values, enhancing water solubility. Computational tools like SwissADME can predict modifications .

- Prodrug Design : Masking the piperazine nitrogen with tert-butyl carbamates (e.g., tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate) can improve blood-brain barrier penetration .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., p38 MAP kinase) .

- Site-Directed Mutagenesis : Test binding affinity against kinase mutants (e.g., T106M in p38 MAP) to identify critical residues .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of the kinase in cell lysates after compound treatment .

Data Analysis and Experimental Design

Q. What computational approaches are recommended for predicting off-target effects?

- Methodological Answer :

- Pharmacophore Modeling : Use tools like Pharmit to screen against databases (e.g., ChEMBL) for unintended targets .

- Machine Learning : Train random forest models on toxicity datasets (e.g., Tox21) to predict hepatotoxicity or cardiotoxicity risks .

Q. How should researchers validate synthetic intermediates to avoid side reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.